molecular formula C41H70O13 B3028342 ginsenoside F5

ginsenoside F5

Cat. No.: B3028342
M. Wt: 771.0 g/mol
InChI Key: KWRQPASKWCJCPI-DOGUGFTJSA-N
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Description

Ginsenoside F5 is a dammarane-type triterpene saponin found in the flower buds of Panax ginseng. Panax ginseng, a well-known medicinal herb, has been used for centuries in traditional medicine for its various health benefits. This compound is one of the many bioactive compounds isolated from this plant, and it has garnered attention for its potential therapeutic properties.

Mechanism of Action

Target of Action

Ginsenosides, including Ginsenoside F5, are known to target cancer cells . They interact with these cells and modify their fundamental hallmarks, which include high metabolic activity, mitochondrial dysfunction, and resistance to cell death . This interaction affects the tissue structure, function, and metabolism of tumor cells and their internal and external environment .

Mode of Action

Ginsenosides are amphiphilic and may interact with and change the properties of cell membranes . When ginsenosides enter the gastrointestinal tract, they can interact with the gut microbiota . This interaction with the gut microbiota may represent a potential mechanism for the therapeutic effects of ginsenosides .

Biochemical Pathways

The biosynthetic pathways of ginsenosides comprise more than 20 steps of continuous enzymatic reactions . Key enzymes such as 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), farnesyl pyrophosphate synthase (FPS), squalene synthase (SS), squalene epoxidase (SQE), dammarenediol-II synthase (DS), β -amyrin synthase (AS), cytochrome P450 (CYP450) and UDP-glycosyltransferase (UGT) are involved .

Pharmacokinetics

It is known that ginsenosides have inherently low absorption rates . This low bioavailability is one of the major hurdles that need to be overcome to advance its use in clinical settings .

Result of Action

The result of this compound’s action is primarily seen in its potential anti-cancer effects . By modifying the fundamental hallmarks of tumor cells, this compound may enable tumor cells to proliferate, invade and avoid apoptosis .

Action Environment

The action of this compound is influenced by the environment in the gastrointestinal tract. The gut microbiota plays a significant role in the therapeutic effects of ginsenosides . Therefore, factors that influence the gut microbiota, such as diet and other environmental factors, could potentially influence the action, efficacy, and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ginsenoside F5 can be isolated from the crude extracts of Panax ginseng flower buds using reversed-phase high-performance liquid chromatography (RP-HPLC). The separation is achieved using a Zorbax Eclipse XDB C-18 column with a ternary mobile phase of acetonitrile, water, and phosphoric acid (28:71:1) at a flow rate of 1.0 mL/min within 40 minutes. UV detection is set at 203 nm .

Industrial Production Methods

At a semi-preparative scale, this compound can be prepared using a Daisogel C-18 column and a gradient elution system of acetonitrile and water (32:68 to 28:72) at a flow rate of 10 mL/min with a sample load of 20–30 mg. This method yields ginsenosides with a purity of more than 96% .

Chemical Reactions Analysis

Types of Reactions

Ginsenoside F5 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic hydrolysis can be used to break down this compound into its aglycone and sugar moieties.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the molecule.

    Glycosylation: Glycosylation reactions can be carried out using glycosyl donors and catalysts to attach sugar moieties to the aglycone.

Major Products Formed

The major products formed from these reactions include various ginsenoside derivatives with altered bioactivities. For example, hydrolysis can yield aglycones that may have different pharmacological properties compared to the parent compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ginsenoside F5 is unique due to its specific structural features and bioactivities. While it shares some similarities with other ginsenosides, its distinct molecular structure allows it to interact with different molecular targets and pathways, leading to unique pharmacological effects.

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-6-methyl-2-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,54-36-33(50)31(48)30(47)25(53-36)19-51-35-32(49)29(46)24(18-42)52-35)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)23(44)17-40(26,39)7/h10,21-36,42-50H,9,11-19H2,1-8H3/t21-,22+,23-,24-,25+,26+,27-,28-,29-,30+,31-,32+,33+,34-,35+,36-,38+,39+,40+,41-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRQPASKWCJCPI-DOGUGFTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(O6)CO)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H](O6)CO)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H70O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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